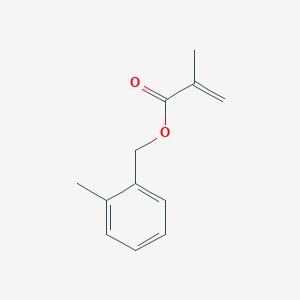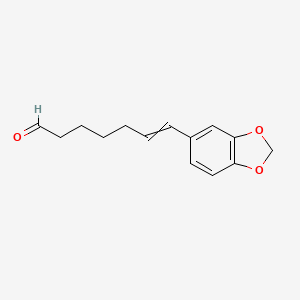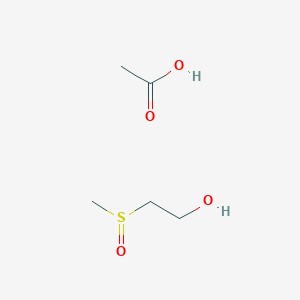
Acetic acid;2-methylsulfinylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methylsulfinylethanol is an organic compound that combines the properties of acetic acid and 2-methylsulfinylethanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-methylsulfinylethanol, on the other hand, is an organosulfur compound that contains a sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylsulfinylethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-methylsulfinylethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COOH+CH3SOCH2CH2OH→CH3COOCH2CH2SOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of methanol, followed by the addition of 2-methylsulfinylethanol. The process can be optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in 2-methylsulfinylethanol can be oxidized to form a sulfone group.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group in 2-methylsulfinylethanol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;2-methylsulfinylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets and pathways. The sulfoxide group in 2-methylsulfinylethanol can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-methylsulfinylethanol: An organosulfur compound with distinct chemical properties.
Uniqueness
Acetic acid;2-methylsulfinylethanol combines the properties of both acetic acid and 2-methylsulfinylethanol, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
92543-11-8 |
|---|---|
Molecular Formula |
C5H12O4S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
acetic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
JVWAVODGOHYFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CS(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)




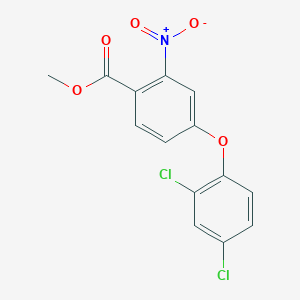
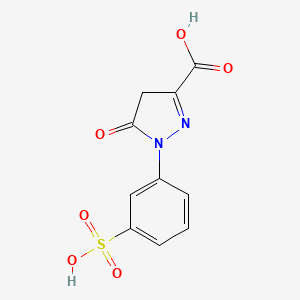
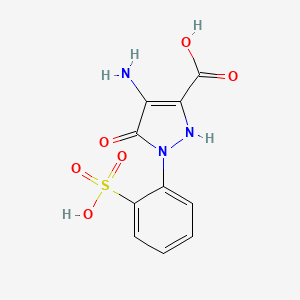
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)

